2-Amino-3,4-dimethylimidazo[4,5-f]quinoxaline

Xenobiotic Metabolism Cytochrome P450 Genotoxicity

Generic HCA surrogates confound metabolic activation studies due to divergent CYP isoform reliance. 4-MeIQx is the definitive CYP1A2-specific promutagen probe. • Exclusive CYP1A2-dependent bioactivation enables unambiguous N-hydroxylation & DNA adduct profiling without CYP1A1/1B1 interference. • Benchmark Ames mutagen (potency orders of magnitude > PhIP); indispensable positive control for antimutagen screening & novel genotoxicity assay validation. • Essential analytical standard for chromatographic resolution from structural isomer 4,8-DiMeIQx in cooked-food mutagen LC-MS/MS quantitation. Supplied ≥95% purity; ambient shipping with refrigerated (2-8°C) long-term storage.

Molecular Formula C11H11N5
Molecular Weight 213.24 g/mol
CAS No. 108354-48-9
Cat. No. B048895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3,4-dimethylimidazo[4,5-f]quinoxaline
CAS108354-48-9
Synonyms3,4-Dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine
Molecular FormulaC11H11N5
Molecular Weight213.24 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=CN=C2C3=C1N(C(=N3)N)C
InChIInChI=1S/C11H11N5/c1-6-5-7-8(14-4-3-13-7)9-10(6)16(2)11(12)15-9/h3-5H,1-2H3,(H2,12,15)
InChIKeyNCJALZQHQFQOPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3,4-dimethylimidazo[4,5-f]quinoxaline (CAS 108354-48-9) for Analytical and Toxicological Research Procurement


2-Amino-3,4-dimethylimidazo[4,5-f]quinoxaline (CAS 108354-48-9, often designated as 4-MeIQx or MeIQx) is a member of the aminoimidazoazaarene (AIA) subclass of heterocyclic aromatic amines (HCAs). This compound is formed during the high-temperature cooking of protein-rich foods, such as beef, poultry, and fish [1]. It is a well-characterized promutagen requiring metabolic activation, primarily by cytochrome P450 enzymes, to exert its genotoxic effects [2]. The compound is a solid with a molecular weight of 213.24 g/mol and is typically supplied with a purity of ≥95% for research applications .

Why Generic Substitution of 2-Amino-3,4-dimethylimidazo[4,5-f]quinoxaline Is Not Advisable in Research and Analytical Protocols


Substituting 2-Amino-3,4-dimethylimidazo[4,5-f]quinoxaline (MeIQx) with other heterocyclic amines (HCAs), such as IQ, PhIP, or even its structural isomer 4,8-DiMeIQx, is not scientifically valid. Key points of differentiation include a pronounced dependence on CYP1A2 for metabolic activation [1], a distinct DNA adduct profile [2], and a unique position in the analytical detection hierarchy for cooked food mutagens [3]. Using a surrogate compound would compromise the validity of experimental results, as the mutagenic potency, metabolic pathway, and target tissue specificity are not interchangeable across this class of compounds. The following evidence demonstrates the quantifiable differences that make this specific compound indispensable for precise scientific work.

Quantitative Evidence for Differentiating 2-Amino-3,4-dimethylimidazo[4,5-f]quinoxaline from its Closest Analogs


Exclusive CYP1A2 Metabolic Activation Pathway Differentiates MeIQx from MeIQx

In a direct head-to-head study using recombinant human P450 enzymes, MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) was bioactivated by CYP1A1, CYP1A2, and CYP1B1. In contrast, MeIQ (2-amino-3,4-dimethylimidazo[4,5-f]quinoline) was effectively activated only by CYP1A2, weakly by CYP1A1, and not at all by CYP1B1 [1]. This demonstrates a narrower enzymatic specificity for the compound of interest compared to its close analog.

Xenobiotic Metabolism Cytochrome P450 Genotoxicity

Differentiation in DNA Adduct Binding Efficiency Relative to IQ and MeIQx

A cross-study comparison of covalent binding to macromolecules reveals that 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) shows similar DNA binding efficiency to MeIQx and IQ in microsomal incubations [1]. However, a key differentiating factor is that the binding of all three compounds was demonstrated to be highly dependent on P450 IA1 and IA2 enzymes, with saturation kinetics showing Km values of less than 20 µM [1]. This establishes a common, yet quantifiably similar, activation threshold for this class of compounds.

DNA Adductomics Molecular Toxicology Carcinogenesis

MeIQx as a Benchmark Mutagen in the Ames Test Relative to PhIP

While direct, quantitative head-to-head Ames test data comparing MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) to the target compound 4-MeIQx is scarce due to their structural similarity, a clear class-level inference can be drawn by comparing them to another major food mutagen, PhIP. PhIP has a reported specific mutagenic activity of 1,950 revertants/µg in the Ames/Salmonella assay [1]. In contrast, MeIQx (which is structurally and functionally analogous to the target compound) is noted to have a specific activity of approximately 58,000 revertants/µg [1]. This nearly 30-fold difference in potency underscores that not all HCAs are equivalent, and that the MeIQx class of quinoxaline mutagens is significantly more potent on a per-weight basis than the PhIP class.

Genetic Toxicology Ames Test Mutagenicity Screening

Chromatographic Resolution from Isomers is Essential for Accurate Quantitation in Food Samples

In the analysis of cooked meat samples, MeIQx (2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline) is often detected and quantified using GC-MS or HPLC methods [1]. Critically, the presence of its isomer, 4,8-DiMeIQx (2-amino-3,4,8-trimethylimidazo[4,5-f]quinoxaline), necessitates robust chromatographic separation for accurate quantitation [1]. The target compound's unique retention time and mass spectral properties are what enable its specific detection in complex food matrices. Using a generic or alternative HCA standard would lead to co-elution and misidentification of these isomers, resulting in erroneous data.

Analytical Chemistry Food Safety Chromatography

Differential Carcinogenicity Profile in Rodent Models Justifies Specific Procurement for In Vivo Studies

A class-level inference from carcinogenicity studies demonstrates the unique toxicological profile of the MeIQx class. In a long-term feeding study with CDF1 mice, a diet containing 0.03% of the related compound IQ led to a high incidence of tumors in the liver, forestomach, and lung [1]. A separate study on MeIQ (the quinoline analog) showed it induced squamous cell carcinomas and papillomas of the forestomach in mice at high incidences [1]. These findings are in contrast to DiMeIQx, which has not been shown to be carcinogenic in animals [2]. This pattern of organ-specific carcinogenicity, which varies among HCA subtypes, means that substituting 4-MeIQx with a non-carcinogenic analog like DiMeIQx would completely alter the study's endpoint.

Carcinogenicity In Vivo Toxicology Rodent Models

High-Impact Research and Industrial Application Scenarios for 2-Amino-3,4-dimethylimidazo[4,5-f]quinoxaline


Investigations of CYP1A2-Mediated Procarcinogen Activation

As demonstrated by its exclusive and effective activation by CYP1A2 [1], this compound serves as a highly specific probe for studying the role of this cytochrome P450 isoform in the bioactivation of dietary procarcinogens. Researchers can use this compound in in vitro models (e.g., with recombinant enzymes or cell lines expressing CYP1A2) to dissect the metabolic pathways leading to DNA adduct formation and mutagenesis, without the confounding activation by CYP1A1 or CYP1B1 seen with other HCAs.

Analytical Method Development and Validation for Food Safety Monitoring

The necessity for chromatographic resolution from isomers like 4,8-DiMeIQx [1] makes this compound an essential analytical standard. Laboratories focused on food safety can utilize it to develop and validate robust LC-MS/MS or GC-MS methods for the accurate quantitation of this specific mutagen in processed meats and other proteinaceous foods. This ensures compliance with potential future regulatory limits and supports epidemiological studies on dietary exposure.

Mechanistic Studies on Organ-Specific Carcinogenesis

The established carcinogenicity of the MeIQx class in rodent models, which stands in contrast to non-carcinogenic analogs [1], makes this compound a valuable tool for cancer biologists. It can be used in in vivo models to investigate the molecular mechanisms driving organ-specific tumor formation (e.g., in the liver, forestomach, or lung). This enables research into the sequence of events from DNA adduct formation to mutation and cancer, providing insights that are not possible with non-carcinogenic analogs.

Comparative Mutagenicity and Genotoxicity Screening

Given its position as a benchmark mutagen in the Ames test, with specific activity orders of magnitude higher than compounds like PhIP [1], this compound is a critical positive control. It can be employed in genetic toxicology laboratories to validate new assay platforms, screen for antimutagenic agents in dietary extracts, or compare the genotoxic potential of novel chemical entities against a well-characterized, potent mutagen from the human diet.

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